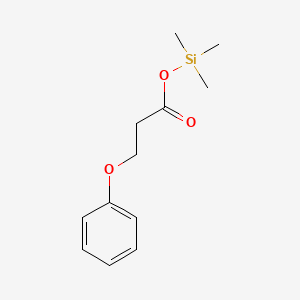

Trimethylsilyl 3-phenoxypropanoate

Description

Trimethylsilyl 3-phenoxypropanoate is a silyl ester derivative characterized by a phenoxy group attached to a propanoate backbone, with a trimethylsilyl (TMS) moiety at the terminal position. While direct data on its synthesis and applications are scarce in publicly available literature, its structural analogs—such as 3-(trimethylsilyl)propanoic acid and trimethylsilyl trifluoromethylsulfonate—provide insights into its physicochemical behavior and reactivity.

Properties

CAS No. |

21273-09-6 |

|---|---|

Molecular Formula |

C12H18O3Si |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

trimethylsilyl 3-phenoxypropanoate |

InChI |

InChI=1S/C12H18O3Si/c1-16(2,3)15-12(13)9-10-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

SXIAXOPQUSKNJY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropionic acid trimethylsilyl ester typically involves the esterification of 3-phenoxypropionic acid with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods: On an industrial scale, the production of 3-Phenoxypropionic acid trimethylsilyl ester involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropionic acid trimethylsilyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 3-phenoxypropionic acid and trimethylsilanol under acidic or basic conditions.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of phenylpropionic acid derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as halides or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 3-Phenoxypropionic acid and trimethylsilanol.

Substitution: Various substituted phenoxypropionic acid derivatives.

Oxidation: Phenolic derivatives.

Reduction: Phenylpropionic acid derivatives.

Scientific Research Applications

Chemistry: 3-Phenoxypropionic acid trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its trimethylsilyl group acts as a protecting group for carboxylic acids, allowing selective reactions to occur at other functional groups .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carboxylic acids. It also serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals .

Industry: In the industrial sector, 3-Phenoxypropionic acid trimethylsilyl ester is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 3-Phenoxypropionic acid trimethylsilyl ester involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 3-phenoxypropionic acid. This acid can then participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

The following analysis compares Trimethylsilyl 3-phenoxypropanoate with structurally or functionally related silylated compounds, focusing on molecular properties, reactivity, and safety profiles.

Structural and Functional Group Comparison

Key Observations :

- This compound differs from 3-(trimethylsilyl)propanoic acid by replacing the carboxylic acid group with a phenoxy ester, significantly altering its acidity and reactivity.

- Compared to trimethylsilyl trifluoromethylsulfonate, the phenoxypropanoate derivative lacks the electron-withdrawing triflate group, making it less reactive in electrophilic substitutions or as a Lewis acid catalyst.

Reactivity and Stability

- Hydrolysis Sensitivity: Trimethylsilyl esters are generally prone to hydrolysis under acidic or basic conditions. For example, 3-(trimethylsilyl)propanoic acid hydrolyzes to release propanoic acid and trimethylsilanol. In contrast, trimethylsilyl trifluoromethylsulfonate is highly reactive due to the triflate group, often used as a catalyst in Friedel-Crafts alkylations.

- Thermal Stability: Silyl esters with aromatic substituents (e.g., phenoxy) typically demonstrate higher thermal stability than aliphatic analogs. This property is critical in high-temperature polymerization or coating applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.